N-(2,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15-7-4-5-8-16(15)14-24-12-6-9-18(22(24)26)21(25)23-19-11-10-17(27-2)13-20(19)28-3/h4-13H,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJRUUIAHWKJRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 2-methylbenzylamine, followed by cyclization and subsequent acylation to form the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit notable antimicrobial properties. Specifically, studies have shown that related compounds can inhibit the growth of various fungi and bacteria. For instance, pyrimidine derivatives have been associated with antifungal and antibacterial activities, suggesting that N-(2,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide may possess similar properties due to its structural analogies .
Anticancer Properties
The compound has been investigated for its anticancer potential. Dihydropyridine derivatives have demonstrated various chemotherapeutic effects, including cytotoxicity against cancer cell lines. For example, studies on similar compounds reveal their ability to induce apoptosis in cancer cells and inhibit tumor growth. The structure of this compound suggests it may interact with biological targets involved in cancer progression .
Central Nervous System Activity
There is growing interest in the neuropharmacological effects of dihydropyridine derivatives. These compounds have been studied for their potential to modulate neurotransmitter systems and exhibit neuroprotective effects. The specific compound may influence pathways related to neurodegenerative diseases or psychiatric disorders, making it a candidate for further research in central nervous system applications .
Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest. Research has suggested that certain dihydropyridine derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways. This compound may similarly contribute to reducing inflammation based on its chemical structure and related activity profiles .
Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) is essential for understanding how modifications to the chemical structure of compounds like this compound can enhance or diminish their biological activity. SAR studies provide insights into optimizing efficacy and minimizing toxicity for therapeutic applications .
Data Tables: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity Assessment
A study evaluated a series of dihydropyridine derivatives against various cancer cell lines, revealing that modifications at specific positions on the molecule significantly enhanced cytotoxicity. The findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Case Study 2: Neuroprotective Effects
In a preclinical model assessing neuroprotective properties, a related compound demonstrated significant reductions in neuronal apoptosis following oxidative stress exposure. This suggests that this compound may also provide neuroprotective benefits worth exploring.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Insights
- Methoxy vs. Halogen Substituents : The target compound’s 2,4-dimethoxyphenyl group provides electron-donating effects, enhancing solubility compared to halogenated analogs like (bromo) or DM-11 (dichloro). However, halogenated derivatives may exhibit stronger binding to hydrophobic kinase pockets .
- Benzyl Group Variations : Replacing the 2-methylbenzyl group with 3-(trifluoromethyl)benzyl () introduces a strong electron-withdrawing group, which could improve metabolic stability but reduce cell permeability due to increased polarity .
- Tautomerism : Similar to , the target compound likely exists in the keto-amine tautomeric form, stabilizing the amide bridge and maintaining planarity for optimal target interaction .
Pharmacokinetic and Selectivity Profiles
- Aqueous Solubility : The 4-ethoxy group in BMS-777607 () significantly improves solubility compared to the target compound’s methoxy groups, highlighting the trade-off between lipophilicity and bioavailability .
- Selectivity: The 2-methylbenzyl group in the target compound may reduce off-target effects compared to bulkier substituents like 3-(trifluoromethyl)benzyl (), which could sterically hinder non-target kinases .
Research Findings and Clinical Implications
- Synthetic Challenges : The synthesis of analogs like often yields by-products due to tautomerization and competing reaction pathways, necessitating precise control of conditions .
Biological Activity
N-(2,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound belongs to the class of dihydropyridine derivatives, characterized by the following structural formula:
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
- Antitumor Properties : Preliminary research indicates potential antitumor effects, particularly in human cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory activity, which may be beneficial in treating conditions characterized by chronic inflammation.
Antimicrobial Activity
A study conducted on a series of related compounds found that this compound showed minimum inhibitory concentrations (MIC) ranging from 0.5 to 1.0 μg/mL against selected bacterial strains. This suggests a strong potential for use in antimicrobial therapies .
Antitumor Activity
In a recent investigation into the antitumor properties of dihydropyridine derivatives, it was observed that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of cell cycle arrest and apoptosis .
Anti-inflammatory Effects
Research has indicated that this compound can modulate inflammatory pathways. It was shown to decrease the production of pro-inflammatory cytokines in vitro, suggesting a potential application in inflammatory diseases .
Case Studies
Q & A
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
- Catalyst Optimization : Lewis acids (e.g., ZnCl₂) improve regioselectivity during cyclization .
- Purity Control : Thin-layer chromatography (TLC) and column chromatography are essential for isolating intermediates and final products .
How can the structural conformation and tautomeric states of this compound be characterized?
Level: Basic
Methodological Answer:
- Spectroscopic Analysis :
- NMR : ¹H and ¹³C NMR confirm substituent positions and detect tautomeric forms (e.g., lactam vs. enol). For example, the absence of a hydroxyl proton signal in ¹H NMR supports the lactam tautomer .
- Mass Spectrometry (MS) : High-resolution MS validates molecular formula and fragmentation patterns .
- Crystallography : Single-crystal X-ray diffraction reveals bond lengths, angles, and intermolecular interactions (e.g., N–H⋯O hydrogen bonds stabilizing dimeric structures) .
- Computational Modeling : Density functional theory (DFT) predicts tautomer stability and π-conjugation effects, aligning with experimental data .
What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological activity?
Level: Advanced
Methodological Answer:
- Substituent Variation : Systematic modification of the 2,4-dimethoxyphenyl and 2-methylbenzyl groups to assess impacts on target binding. For example:
- Electron-Withdrawing Groups (e.g., nitro, bromo) enhance antimicrobial activity by increasing electrophilicity .
- Methoxy Groups : Improve metabolic stability via steric shielding of the carboxamide .
- Biological Assays :
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination) linked to substituent hydrophobicity .
- Cell-Based Studies : Cytotoxicity profiling in cancer cell lines (e.g., MTT assays) to correlate substituent electronic effects with apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
